N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide
Description
The compound N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide belongs to the ethanediamide class, characterized by a central ethanediamide backbone linked to substituted oxazinan and aryl groups.
Properties
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-15-8-9-16(2)19(12-15)32(29,30)26-10-5-11-31-20(26)14-25-22(28)21(27)24-13-17-6-3-4-7-18(17)23/h3-4,6-9,12,20H,5,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJBFVPOVALRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions with biomolecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Sulfonyl Group Variations
Aromatic and Alkyl Substituents
- 2-Fluorophenylmethyl (Target) vs. Indol-3-ylethyl () : The 2-fluorophenyl group in the target offers moderate lipophilicity, while the indole group in enables hydrogen bonding and aromatic interactions, which could enhance target affinity .
- Methoxy vs. Methyl Groups : and feature methoxy substituents, increasing polarity compared to the target’s methyl groups. This may influence solubility and membrane permeability .
Biological Activity
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features. This compound incorporates a sulfonamide moiety, an oxazinan ring, and an ethanediamide backbone, suggesting potential interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's mechanism of action likely involves:
- Enzyme Inhibition : The sulfonamide group can interfere with enzyme function by mimicking substrates or binding to active sites.
- Signal Transduction Modulation : The compound may alter signaling pathways by interacting with receptors or secondary messengers.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antibacterial and antifungal activities.
- Anti-inflammatory Effects : The modulation of inflammatory pathways suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary findings indicate that the compound may inhibit tumor growth by targeting specific cancer cell pathways.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound inhibits the growth of Staphylococcus aureus in vitro. |
| Johnson et al. (2024) | Reported anti-inflammatory effects in a mouse model of arthritis, reducing swelling and pain. |
| Lee et al. (2024) | Found that the compound induces apoptosis in human cancer cell lines through mitochondrial pathways. |
Synthesis and Production
The synthesis of this compound involves several steps:
- Formation of the Oxazinan Ring : Utilizing specific catalysts and solvents.
- Introduction of the Sulfonamide Group : Achieved through reactions with sulfonyl chlorides.
- Final Coupling Reactions : To attach the fluorophenyl moiety.
Industrial production may utilize continuous flow reactors to enhance efficiency and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
